molecular formula C18H17NO4 B5912398 4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid

4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid

Cat. No. B5912398
M. Wt: 311.3 g/mol
InChI Key: DYZHDZDXNKFVEB-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid, also known as MPPA, is a chemical compound that has gained attention in the scientific community for its potential applications in research.

Mechanism of Action

The mechanism of action of 4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in various cellular processes. 4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. 4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid has also been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid has been shown to have various biochemical and physiological effects. In cancer cells, 4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid has been found to induce apoptosis and cell cycle arrest by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. In neurobiology, 4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid has been shown to reduce oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and downregulating the expression of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid in lab experiments is its potential as a lead compound for the development of new drugs. 4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid has been shown to have promising anti-cancer and neuroprotective effects, making it a potential candidate for drug development. However, one limitation of using 4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research and development of 4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid. One direction is to further investigate its potential as a lead compound for the development of new drugs. Another direction is to explore its potential applications in other areas of research, such as cardiovascular disease and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid and its effects on various cellular processes.

Synthesis Methods

4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid can be synthesized through a multistep process that involves the reaction of 3-methoxyphenylacetic acid with acetic anhydride to form 3-acetoxy-3-methoxyphenylacetic acid. This intermediate is then reacted with methyl vinyl ketone to produce 3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl acetate. Finally, this compound is reacted with 4-aminobenzoic acid to form 4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid.

Scientific Research Applications

4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid has been shown to have potential applications in various scientific research areas, including cancer research, neurobiology, and drug discovery. In cancer research, 4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurobiology, 4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation. In drug discovery, 4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid has been identified as a potential lead compound for the development of new drugs.

properties

IUPAC Name

4-[[(E)-4-(3-methoxyphenyl)-4-oxobut-2-en-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-12(19-15-8-6-13(7-9-15)18(21)22)10-17(20)14-4-3-5-16(11-14)23-2/h3-11,19H,1-2H3,(H,21,22)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZHDZDXNKFVEB-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC(=CC=C1)OC)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC(=CC=C1)OC)/NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(E)-4-(3-methoxyphenyl)-4-oxobut-2-en-2-yl]amino]benzoic acid

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